2,6-Dimethyl-5,7-dioxa-1-nonene

Catalog No.
S1798167
CAS No.
261378-88-5
M.F
C₉H₁₈O₂
M. Wt
158.24
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethyl-5,7-dioxa-1-nonene

CAS Number

261378-88-5

Product Name

2,6-Dimethyl-5,7-dioxa-1-nonene

IUPAC Name

4-(1-ethoxyethoxy)-2-methylbut-1-ene

Molecular Formula

C₉H₁₈O₂

Molecular Weight

158.24

InChI

InChI=1S/C9H18O2/c1-5-10-9(4)11-7-6-8(2)3/h9H,2,5-7H2,1,3-4H3

SMILES

CCOC(C)OCCC(=C)C
2,6-Dimethyl-5,7-dioxa-1-nonene (DDN) is a chemical compound with the molecular formula C10H20O2. It is an oxygen-containing derivative of nonene, a hydrocarbon with a nine-carbon chain and a double bond. DDN has gained considerable attention in scientific research due to its unique physical and chemical properties, as well as its potential applications in various fields. In this paper, we aim to explore the definition and background of DDN, its physical and chemical properties, synthesis, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, the current state of research, potential implications in various fields of research and industry, and limitations and future directions.

DDN is a linear, unsaturated, and heterocyclic organic compound with two oxygen atoms in its molecular structure. It is also known as non-1-en-5,7-diol, 5,7-nonadiene-1,9-diol and 5,7-nonadien-1-ol-9-one. DDN is a colorless, flammable, and slightly viscous liquid, with a boiling point of 156°C. It is soluble in polar organic solvents such as ethanol, methanol, and tetrahydrofuran. DDN is commonly used as a reagent in organic synthesis, specifically in the preparation of chiral compounds.

The chemical structure of DDN is highly polar, due to the presence of two oxygen atoms and an unsaturated double bond. As a result, DDN exhibits a number of unique physical and chemical properties. Its melting point is -55°C, density is 0.969 g/mL, and refractive index is 1.453. DDN is highly reactive and undergoes rapid ozonolysis, as well as oxidation and reduction reactions.

DDN can be synthesized through various methods, including the reaction of nonene with ozone, hydrogen peroxide, or potassium permanganate. In addition, DDN can be synthesized through the diol oxidation of 5,7-nonadien-1-ol. DDN can be characterized using a wide range of analytical techniques, including gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR).

GC-MS is widely used to analyze DDN in organic synthesis, as it provides information on the mass, composition, and structure of the compound. NMR spectroscopy can be used to study the electronic and molecular structure of DDN, as well as its chemical reactivity. IR spectroscopy is used to confirm the presence of functional groups in DDN, and to determine the purity of the compound.

DDN possesses a range of biological activities, including cytotoxicity and antifungal properties. DDN has been found to have a cytotoxic effect on several types of cancer cells, including cervical, lung, and breast cancer cells. In addition, DDN exhibits antifungal activity against various fungal species, including Penicillium and Aspergillus.

DDN is known to be a minor skin and eye irritant, as well as a mild respiratory irritant. However, there is limited information on the toxicity of DDN to humans and other living organisms. Therefore, caution must be taken when handling DDN in scientific experiments, and proper safety measures should be followed.

DDN has a wide range of applications in organic synthesis, including as a chiral auxiliary and a component in asymmetric catalysis. In addition, DDN can be used as a reagent in the preparation of bioactive compounds and natural products.

Limited research has been conducted on DDN, due to its niche applications and potential toxicity. However, recent studies have investigated the biological activities of DDN, as well as its potential use in biomedical and pharmaceutical research.

DDN has potential applications in various fields of research and industry, including organic synthesis, biomedical research, and pharmaceuticals. Its unique properties make it a promising candidate for the development of new drugs and biologically active compounds.

Limitations of DDN include its limited commercial availability and potential toxicity. Further research is needed to fully understand the biological activities and safety of DDN, particularly in vivo studies. Future directions for research include investigating the use of DDN in drug discovery, as well as developing new synthetic methods for its preparation.

In conclusion, DDN is a heterocyclic organic compound with unique physical and chemical properties, which has gained attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand the biological activities and safety of DDN, as well as its potential as a building block for the development of new drugs and biologically active compounds.

XLogP3

2.6

Dates

Modify: 2023-08-15

Explore Compound Types